AF 568 NHS ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C49H63N5O13S2 |

|---|---|

分子量 |

994.2 g/mol |

IUPAC 名称 |

[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),2,4,8,10,12,14,16(21),17-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine |

InChI |

InChI=1S/C37H33N3O13S2.2C6H15N/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42;2*1-4-7(5-2)6-3/h5-6,9-15,38-39H,7-8,16-17H2,1-4H3,(H2-,43,44,46,47,48,49,50,51);2*4-6H2,1-3H3 |

InChI 键 |

SCHOQXXNQCPFJG-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)CC.CCN(CC)CC.CC1(C=C(C2=CC3=C(C4=CC5=C(C=C4[O+]=C3C=C2N1)NC(C=C5CS(=O)(=O)O)(C)C)C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AF 568 NHS Ester for Researchers, Scientists, and Drug Development Professionals

Introduction: AF 568 NHS ester is a bright, photostable, amine-reactive fluorescent dye commonly utilized in biological research for the covalent labeling of proteins, antibodies, and other biomolecules.[1] Its succinimidyl ester (NHS ester) moiety readily reacts with primary amines on target molecules to form stable amide bonds.[2] Structurally and functionally analogous to Alexa Fluor™ 568 NHS Ester, AF 568 offers excellent water solubility and its fluorescence is largely insensitive to pH variations between 4 and 10, making it a robust tool for a variety of applications including fluorescence microscopy, flow cytometry, and western blotting.[1][3][4]

Core Properties and Characteristics

AF 568 is characterized by its strong absorption of light in the orange region of the spectrum and its emission of bright red-orange fluorescence. These spectral properties make it compatible with common laser lines and filter sets available on many fluorescence imaging and analysis instruments.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₉H₆₃N₅O₁₃S₂ | [5] |

| Molecular Weight | ~791.8 - 994.18 g/mol | [4][5] |

| Excitation Maximum (λex) | ~572 - 579 nm | [6][7] |

| Emission Maximum (λem) | ~598 - 603 nm | [6][7] |

| Molar Extinction Coefficient | ~88,000 - 94,238 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield | ~0.69 - 0.912 | [5] |

| Optimal Reaction pH | 8.3 - 8.5 | [2][8] |

| Storage Conditions | -20°C, protected from light, desiccated | [3][4][6] |

Reaction Mechanism and Experimental Workflow

The fundamental principle behind the use of this compound is the covalent conjugation to biomolecules. The NHS ester group is highly reactive towards nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.

A generalized experimental workflow for utilizing this compound, particularly for immunofluorescence applications, involves a series of sequential steps from antibody labeling to imaging.

Detailed Experimental Protocols

Antibody Labeling with this compound

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The molar ratio of dye to antibody may need to be optimized for other proteins.

Materials:

-

1 mg of antibody in amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL.

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

1 M sodium bicarbonate, pH 8.3.

-

Purification column (e.g., Sephadex G-25).

-

Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.

-

Dye Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.

-

Reaction Setup: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

-

Labeling Reaction: While gently vortexing the antibody solution, add a calculated amount of the dissolved this compound. A molar excess of 8-fold of dye to antibody is a good starting point for mono-labeling.[8]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled antibody from unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the labeled antibody.

-

Storage: Store the purified, labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[9] Protect from light.

Immunofluorescence Staining

This protocol provides a general guideline for immunofluorescence staining of cultured cells.

Materials:

-

AF 568-conjugated antibody.

-

Fixed and permeabilized cells on coverslips.

-

Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Mounting medium with DAPI.

Procedure:

-

Blocking: Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.

-

Primary Antibody Incubation: If using an unlabeled primary antibody, incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with wash buffer for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the AF 568-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[10]

-

Final Washes: Repeat the washing step as in step 3.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for AF 568 and DAPI.

Flow Cytometry Staining

This protocol is a general guide for staining cell suspensions for flow cytometry analysis.

Materials:

-

Single-cell suspension.

-

AF 568-conjugated antibody.

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

-

FACS tubes.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension and wash the cells with cold flow cytometry staining buffer.

-

Blocking (Optional): If necessary, block Fc receptors by incubating the cells with an Fc blocking reagent.

-

Staining: Add the AF 568-conjugated antibody at a pre-determined optimal concentration to the cell suspension.[11]

-

Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.[11]

-

Washing: Wash the cells twice with cold flow cytometry staining buffer to remove unbound antibody.

-

Resuspension: Resuspend the cells in an appropriate volume of flow cytometry staining buffer for analysis.

-

Data Acquisition: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters for AF 568.

Fluorescent Western Blotting

This protocol outlines the use of an AF 568-conjugated secondary antibody for western blot detection.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody.

-

AF 568-conjugated secondary antibody.

-

Tris-buffered saline with Tween-20 (TBST).

-

Fluorescent imaging system.

Procedure:

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[10]

-

Secondary Antibody Incubation: Incubate the membrane with the AF 568-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[10]

-

Final Washes: Wash the membrane three to four times with TBST for 10 minutes each to remove unbound secondary antibody.[12]

-

Imaging: Image the membrane using a fluorescent western blot imaging system with the appropriate excitation source and emission filter for AF 568.

Technical Considerations

Fluorescence Microscopy Filter Sets

For optimal detection of AF 568 fluorescence, a filter set that matches its excitation and emission spectra is crucial. A typical filter set would include:

-

Excitation Filter: A bandpass filter centered around 560-580 nm (e.g., 575/25 nm).[13]

-

Dichroic Mirror: A longpass filter with a cutoff around 595 nm (e.g., 595 DRLP).[14]

-

Emission Filter: A bandpass or longpass filter that captures the peak emission, for example, a 625/50 nm bandpass filter or a 600 nm longpass filter.[14]

Storage and Handling of this compound

This compound is sensitive to moisture and light.[3][4] It should be stored at -20°C, desiccated, and protected from light.[3][4][6] For use, it is recommended to allow the vial to warm to room temperature before opening to prevent condensation. If not using the entire amount, it is best to dissolve the ester in anhydrous DMSO, aliquot into single-use volumes, and store at -20°C or -80°C.[15] Avoid repeated freeze-thaw cycles.[9]

Troubleshooting

-

Low Labeling Efficiency: Ensure the protein solution is at an optimal concentration (1-2 mg/mL) and in an amine-free buffer at the correct pH (8.3-8.5).[16] Check the activity of the NHS ester; it can hydrolyze if exposed to moisture.

-

High Background in Staining: Inadequate blocking, insufficient washing, or using too high a concentration of the labeled antibody can lead to high background.[17] Optimize blocking conditions and antibody concentrations.

-

Photobleaching: While AF 568 is relatively photostable, prolonged exposure to high-intensity light can cause photobleaching. Use an anti-fade mounting medium and minimize light exposure during imaging.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. fluidic.com [fluidic.com]

- 3. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) 1 mg | Contact Us | Invitrogen™ [thermofisher.com]

- 4. Invitrogen™ Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 5. interchim.fr [interchim.fr]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. ulab360.com [ulab360.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. edmundoptics.com [edmundoptics.com]

- 14. glenspectra.co.uk [glenspectra.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. biotium.com [biotium.com]

The Core Principle and Application of AF 568 NHS Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principle of action, chemical properties, and practical applications of AF 568 NHS ester, a widely utilized amine-reactive fluorescent dye. This document provides a comprehensive overview for researchers, scientists, and drug development professionals employing this tool for bioconjugation, cellular imaging, and flow cytometry.

Principle of Action: Covalent Amide Bond Formation

The fundamental principle behind this compound's utility lies in its ability to form a stable, covalent amide bond with primary amines.[1][2] The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine group, typically found on the N-terminus of proteins or the epsilon-amino group of lysine (B10760008) residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[4][5] This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][5]

The reaction is highly dependent on pH, with an optimal range typically between 7.2 and 8.5.[3][5] Below this range, the primary amines are protonated and thus less nucleophilic, reducing reaction efficiency.[5][6] Conversely, at higher pH levels, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the yield of the desired conjugate.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its conjugates.

| Property | Value | Reference |

| Molecular Weight | ~791.8 g/mol | [7] |

| ~994.18 g/mol | [4][8] | |

| Maximum Excitation Wavelength (λex) | 572 nm | [4][8] |

| 578 nm (conjugate) | [7][9] | |

| 579 nm | [10] | |

| Maximum Emission Wavelength (λem) | 598 nm | [4][8] |

| 602 nm (conjugate) | [7][9] | |

| 603 nm | [10] | |

| Molar Extinction Coefficient (ε) | ~88,000 cm⁻¹M⁻¹ | [7][9] |

| ~94,238 L·mol⁻¹·cm⁻¹ | [4] | |

| Fluorescence Quantum Yield | ~0.912 | [4] |

| Optimal Reaction pH | 7.2 - 9.0 | [3] |

| 8.3 - 8.5 (optimal) | [4][5][11] | |

| Recommended Buffers | 0.1–0.2 M Sodium Bicarbonate, PBS, Borate, HEPES | [3][4][7] |

Experimental Protocols

General Protein Labeling Protocol

This protocol is a general guideline for the conjugation of this compound to proteins, such as antibodies. Optimization may be required for specific proteins and applications.

Materials:

-

Protein solution (e.g., IgG antibody) at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[7][12]

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[2][7]

-

1 M Sodium bicarbonate buffer, pH 8.3.[13]

-

Purification column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[9]

Procedure:

-

Prepare the Protein Solution:

-

Prepare the Dye Stock Solution:

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A molar ratio of 8:1 to 20:1 is a common starting point.[5]

-

While gently vortexing, add the dye solution dropwise to the protein solution.[13]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[7][9]

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a gel filtration column.[9]

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate at 280 nm (A280) and at the maximum absorbance of the dye (~578 nm, Amax).[16]

-

Calculate the protein concentration and the DOL using the following formulas:

-

Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

-

Dye Concentration (M) = Amax / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

Where CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient.

-

-

Amine-Modified Oligonucleotide Labeling Protocol

This protocol provides a general method for labeling amine-modified oligonucleotides.

Materials:

-

Amine-modified oligonucleotide.

-

This compound.

-

Anhydrous DMF or DMSO.[2]

Procedure:

-

Prepare the Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer.[2]

-

-

Prepare the Dye Stock Solution:

-

Dissolve the this compound in a small volume of anhydrous DMF or DMSO.[2]

-

-

Labeling Reaction:

-

Purification:

-

Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation or chromatography to remove unreacted dye and byproducts.[11]

-

Mandatory Visualizations

Caption: Reaction mechanism of this compound with a primary amine.

Caption: Experimental workflow for protein labeling with this compound.

References

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. glenresearch.com [glenresearch.com]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Buy AF568 NHS ester (EVT-14888955) [evitachem.com]

- 5. benchchem.com [benchchem.com]

- 6. fluidic.com [fluidic.com]

- 7. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. iright.com [iright.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 13. biotium.com [biotium.com]

- 14. ulab360.com [ulab360.com]

- 15. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. genecopoeia.com [genecopoeia.com]

AF 568 Succinimidyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemistry, application, and experimental protocols related to AF 568 succinimidyl ester. AF 568 is a bright, photostable, orange-fluorescent dye widely utilized for covalently labeling proteins, antibodies, and other biomolecules for visualization and analysis in various life science applications.[1][2] Its succinimidyl ester functional group allows for specific and efficient conjugation to primary amines, making it a valuable tool in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[3][4]

Core Chemistry and Reaction Mechanism

AF 568 succinimidyl ester, also known as AF 568 NHS ester, is an amine-reactive fluorescent dye.[1] The core of its reactivity lies in the succinimidyl ester group, which reacts with nucleophilic primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins) to form a stable, covalent amide bond.[5][6] This reaction, a nucleophilic acyl substitution, proceeds optimally under slightly basic conditions (pH 8.0-8.5), which facilitates the deprotonation of the amine, making it a more potent nucleophile.[7][8] The N-hydroxysuccinimide (NHS) moiety is released as a byproduct.[1] While the reaction can occur at near-neutral pH, the efficiency is higher at an alkaline pH.[1] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete for reaction with the NHS ester, reducing labeling efficiency.[8][9]

Quantitative Data Summary

The photophysical and chemical properties of AF 568 make it an excellent choice for a variety of fluorescence-based experiments. Below is a summary of its key quantitative characteristics.

| Property | Value | References |

| Excitation Maximum (λex) | ~572 - 578 nm | [4][10][11] |

| Emission Maximum (λem) | ~598 - 603 nm | [4][10][11] |

| Molar Extinction Coefficient (ε) | ~88,000 - 94,238 cm⁻¹M⁻¹ | [1][3][11][12] |

| Quantum Yield (QY) | ~0.69 | [10][13] |

| Molecular Weight (MW) | ~791.8 - 994.18 g/mol | [1][3][10][12] |

| Optimal pH for Labeling | 8.3 - 8.5 | [1][5][7] |

Experimental Protocols

Protocol 1: Labeling of Proteins with AF 568 Succinimidyl Ester

This protocol provides a general procedure for the covalent conjugation of AF 568 succinimidyl ester to a protein, such as an antibody.

Materials:

-

Protein to be labeled (e.g., IgG antibody) at a concentration of >2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS).[3][14]

-

AF 568 succinimidyl ester.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][7]

-

Quenching solution: 1 M Tris-HCl, pH 7.4 or 1 M glycine.

-

Purification column (e.g., size-exclusion chromatography resin like BioGel P-30 for proteins >40 kDa).[15][16]

Procedure:

-

Protein Preparation:

-

This compound Stock Solution Preparation:

-

Allow the vial of AF 568 succinimidyl ester to warm to room temperature before opening to prevent moisture condensation.[17]

-

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[3] For example, dissolve 1 mg of this compound (assuming MW ~792 g/mol ) in approximately 126 µL of DMSO.

-

This stock solution should be used immediately or can be stored in small aliquots at -20°C, protected from light and moisture.[5][8]

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.[3]

-

Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A molar ratio of 7:1 to 15:1 (dye:protein) is a common starting point.[3]

-

Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.[3]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[3]

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction, add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.

-

Incubate for 10-15 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column.[15][18]

-

Equilibrate the column with PBS or another suitable buffer.

-

Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute first as it is larger than the free dye.[18]

-

Monitor the fractions by absorbance at 280 nm (for protein) and ~578 nm (for AF 568 dye).

-

Pool the fractions containing the purified conjugate.

-

-

Storage:

-

Store the purified labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[3][19] Adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can also be beneficial if the conjugate concentration is low.[15]

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein in the final conjugate, is a critical parameter to determine.

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of the dye (~578 nm for AF 568, Amax).

-

-

Calculate Protein Concentration:

-

First, correct the A280 reading for the contribution of the dye at this wavelength using a correction factor (CF). The CF for AF 568 is typically around 0.46.[3]

-

Corrected A280 (A280corr) = A280 - (Amax × CF)

-

Protein Concentration (M) = A280corr / (Molar extinction coefficient of the protein × path length in cm)

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = Amax / (Molar extinction coefficient of the dye × path length in cm)

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Visualizations

Below are diagrams illustrating key chemical reactions and experimental workflows involving AF 568 succinimidyl ester.

Caption: Chemical reaction of this compound with a primary amine.

Caption: A typical workflow for labeling proteins with this compound.

Caption: Simplified workflow for indirect immunofluorescence using an AF 568 conjugate.

References

- 1. Buy AF568 NHS ester (EVT-14888955) [evitachem.com]

- 2. Alexa Fluor 568 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 3. biogradetech.com [biogradetech.com]

- 4. abpbio.com [abpbio.com]

- 5. fluidic.com [fluidic.com]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester), 1 mg - FAQs [thermofisher.com]

- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. ulab360.com [ulab360.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. furthlab.xyz [furthlab.xyz]

- 18. benchchem.com [benchchem.com]

- 19. Alexa Fluor® 568 Conjugation kit | Easy Alexa Fluor® 568 Labelling (ab269821) | Lightning-Link® | Abcam [abcam.com]

AF 568 NHS Ester: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AF 568 NHS ester, a widely used fluorescent dye in biological research. This document details its spectral and physicochemical properties, provides detailed protocols for its use in labeling biomolecules, and offers insights into its applications in cellular imaging and the study of signaling pathways.

Core Properties of this compound

This compound is an amine-reactive fluorescent dye belonging to the Alexa Fluor family of dyes. It is favored for its brightness, photostability, and pH insensitivity, making it a robust tool for a variety of fluorescence-based assays.[1][2]

Spectral and Physicochemical Characteristics

The key quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Excitation Maximum (λex) | 572 nm | [3][4][5] |

| Emission Maximum (λem) | 598 nm | [3][4][5] |

| Molar Extinction Coefficient (ε) | ~94,238 cm⁻¹M⁻¹ | [3][4][5] |

| Fluorescence Quantum Yield (Φ) | ~0.912 | [3][4][5] |

| Molecular Weight | 994.18 g/mol | [3] |

| Appearance | Dark colored solid | [3] |

| Solubility | Water, DMSO, DMF | [3] |

Storage and Stability

For long-term storage, this compound should be stored at -20°C in the dark and is stable for at least 12 months upon receipt.[3][4][6] The reconstituted dye in anhydrous DMSO or DMF should be used promptly to prevent hydrolysis of the NHS ester moiety.[3]

Biomolecule Labeling with this compound

This compound is primarily used to label proteins, peptides, and amine-modified oligonucleotides through the formation of a stable amide bond with primary amines.

Chemical Reaction of Labeling

The N-hydroxysuccinimidyl (NHS) ester of AF 568 reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) via a nucleophilic acyl substitution. This reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[3][7] At this pH, the primary amines are sufficiently deprotonated and can efficiently attack the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[3]

Figure 1. Reaction of this compound with a primary amine.

Experimental Protocol: Protein Labeling

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

1 M Sodium bicarbonate (NaHCO₃), pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2

Procedure:

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS first.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute will be the AF 568-labeled protein.

-

Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Storage: Store the labeled protein at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.

Troubleshooting Common Labeling Issues

| Issue | Possible Cause | Recommendation |

| Low Labeling Efficiency | - Suboptimal pH.- Hydrolysis of NHS ester due to moisture.- Presence of primary amines in the buffer (e.g., Tris). | - Ensure the reaction buffer is at pH 8.3-8.5.- Use fresh, anhydrous DMSO or DMF.- Perform buffer exchange to an amine-free buffer. |

| Protein Precipitation | - Over-labeling of the protein.- High concentration of organic solvent. | - Reduce the molar excess of the NHS ester.- Add the dye solution to the protein solution slowly while stirring. |

| Poor Separation of Labeled Protein and Free Dye | - Inappropriate size-exclusion resin.- Column overloading. | - Select a resin with an appropriate fractionation range for the protein.- Do not exceed the recommended sample volume for the column. |

Applications in Cellular Imaging and Signaling Pathways

AF 568-labeled biomolecules are extensively used in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.

Immunofluorescence Workflow

A common application of AF 568 is as a secondary antibody conjugate in immunofluorescence, allowing for the detection and localization of specific proteins within cells.

References

- 1. cohesionbio.com [cohesionbio.com]

- 2. benchchem.com [benchchem.com]

- 3. XF406 Alexa Fluor 568 Premium Fluorescence Filter Set | Omega - Custom Optical Filters [omegafilters.com]

- 4. spectraservices.com [spectraservices.com]

- 5. revvity.com [revvity.com]

- 6. 49031-et-alexa-fluor-568-cy3-5 [chroma.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to AF 568 NHS Ester

For researchers, scientists, and drug development professionals, the use of fluorescent labeling reagents is a cornerstone of modern molecular and cellular analysis. Among these, AF 568 NHS ester has emerged as a widely utilized tool for the covalent labeling of biomolecules. This guide provides a comprehensive overview of its core properties, experimental protocols, and applications.

Core Properties and Molecular Weight

AF 568 is a bright, orange-fluorescent dye that is spectrally similar to other rhodamine-based dyes. The N-hydroxysuccinimide (NHS) ester functional group makes it an amine-reactive labeling reagent, enabling the formation of stable amide bonds with primary amines present in proteins, amine-modified oligonucleotides, and other molecules.[1][2][3] It is important to note that while "AF 568" is often used as a generic name, the precise chemical structure and, consequently, the molecular weight can vary between suppliers. The most commonly cited molecular weight for this compound and its direct equivalents is approximately 791.8 g/mol .[1][2][3][4][5] However, other variants exist, highlighting the importance of consulting supplier-specific documentation.

A summary of the key quantitative data for commercially available this compound and its equivalents is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 791.8 g/mol | [1][2][4][5][6] |

| 994.2 g/mol (for C₄₉H₆₃N₅O₁₃S₂) | [7] | |

| Excitation Maximum | 578 nm | [1][2][8] |

| 579 nm | [4] | |

| 572 nm | [9] | |

| Emission Maximum | 602 nm | [1][2][8] |

| 603 nm | [4] | |

| 598 nm | [9] | |

| Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | [1][2][3] |

| Optimal pH for Labeling | 8.3 - 8.5 | [7][10][11] |

| Solubility | Water, DMSO, DMF | [3][7] |

Chemical Reaction and Mechanism

The utility of this compound lies in its ability to covalently attach to biomolecules. This is achieved through the reaction of the NHS ester with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[7]

Figure 1: Reaction of this compound with a Primary Amine.

Experimental Protocols

A generalized protocol for labeling proteins with this compound is provided below. It is important to note that optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Protein Labeling with this compound

1. Preparation of Reagents:

-

Protein Solution: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[1][2] The protein concentration should ideally be at least 2 mg/mL.[1][2] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer.[12]

-

Dye Stock Solution: Immediately before use, dissolve the this compound in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[13]

2. Labeling Reaction:

-

Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.[12]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[1][2]

3. Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[1][12]

-

Collect the fractions containing the colored conjugate, which will elute first.[12]

4. Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~578 nm).

5. Storage:

-

Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage.[12][13] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[13]

Figure 2: Experimental Workflow for Protein Labeling.

Applications in Research

The bright fluorescence and photostability of AF 568 make it a versatile tool for a wide range of applications in biological research.[1][2] Labeled proteins, antibodies, and other biomolecules can be used to visualize cellular structures and processes.

For instance, an antibody labeled with AF 568 can be used in immunofluorescence microscopy to detect a specific protein within a cell. This can be part of a larger signaling pathway investigation where the localization and abundance of a protein of interest are monitored under different cellular conditions.

Figure 3: Generic Signaling Pathway Visualization.

In this hypothetical signaling pathway, an antibody conjugated to AF 568 could be used to visualize the translocation of the transcription factor (TF) to the nucleus upon activation of the pathway. This provides spatial and potentially quantitative information about the cellular response to a stimulus.

References

- 1. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]

- 2. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]

- 3. vectorlabs.com [vectorlabs.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. APDye Fluor 568 | Alexa Fluor 568 equivalent | AxisPharm [axispharm.com]

- 6. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. Buy AF568 NHS ester (EVT-14888955) [evitachem.com]

- 8. abpbio.com [abpbio.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. fluidic.com [fluidic.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. setabiomedicals.com [setabiomedicals.com]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

AF 568 NHS Ester: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of AF 568 NHS ester, a widely used amine-reactive fluorescent dye. Aimed at researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and common applications of this versatile fluorophore. Detailed experimental protocols for protein labeling are also provided to facilitate its use in the laboratory.

Core Properties of this compound

This compound is a bright, orange-fluorescent dye belonging to the rhodamine family of dyes. The N-hydroxysuccinimidyl (NHS) ester moiety allows for the covalent attachment of the fluorophore to primary amines on proteins, antibodies, and other biomolecules. This forms a stable amide bond, enabling the fluorescent labeling of molecules of interest for various life science applications. The dye is characterized by its high fluorescence quantum yield and good photostability, making it a reliable choice for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. It is important to note that while the molecular formula is consistent, slight variations in molecular weight and spectral properties may be reported by different manufacturers.

| Property | Value | References |

| Molecular Formula | C₄₉H₆₃N₅O₁₃S₂ | [1][2] |

| Molecular Weight | ~994.18 g/mol | [1][2] |

| Excitation Maximum (λex) | ~572 - 579 nm | [1][2][3][4] |

| Emission Maximum (λem) | ~598 - 603 nm | [1][2][3][4] |

| Extinction Coefficient (ε) | ~88,000 - 94,238 M⁻¹cm⁻¹ | [1][2][5] |

| Fluorescence Quantum Yield (Φ) | ~0.69 - 0.912 | [1][2][3] |

| Solubility | Good in water, DMSO, DMF | [2] |

| Appearance | Dark colored solid | [2] |

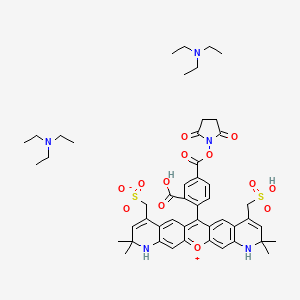

Chemical Structure

The chemical structure of this compound is complex, featuring a core fluorophore and the amine-reactive NHS ester group.

Reaction of this compound with Primary Amines

The fundamental reaction enabling the use of this compound in bioconjugation is its reaction with primary amines. This reaction proceeds via a nucleophilic acyl substitution, where the primary amine (e.g., from the side chain of a lysine (B10760008) residue or the N-terminus of a protein) attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), which deprotonates the primary amines, increasing their nucleophilicity.

Experimental Protocol: Antibody Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to an antibody. Optimization may be required for specific antibodies and desired degrees of labeling.

Materials:

-

Antibody (free of amine-containing buffers like Tris and stabilizers like BSA)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., size-exclusion chromatography)

-

Quenching Buffer (optional): 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines, it must be dialyzed against an amine-free buffer (e.g., PBS) and then transferred to the Reaction Buffer.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution. A molar excess of the dye to the antibody (typically 5- to 20-fold) is recommended.

-

While gently vortexing, add the dye stock solution to the antibody solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, add the Quenching Buffer and incubate for 30-60 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled antibody.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the dye.

-

Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

-

Applications

The stable and bright fluorescence of AF 568 conjugates makes them suitable for a wide range of applications, including:

-

Immunofluorescence Microscopy: Labeling primary or secondary antibodies for the visualization of specific proteins and cellular structures.

-

Flow Cytometry: Quantifying cell populations based on the expression of cell surface or intracellular markers.

-

Western Blotting: Detecting target proteins with high sensitivity.

-

High-Content Screening: Automating the analysis of cellular phenotypes.

Conclusion

This compound is a robust and versatile fluorescent probe for the labeling of proteins and other biomolecules. Its favorable spectroscopic properties and straightforward conjugation chemistry have established it as a valuable tool for researchers in various fields of life science. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this powerful fluorescent dye.

References

A Technical Guide to the Solubility of AF 568 NHS Ester in DMSO and Water for Researchers and Drug Development Professionals

Introduction

AF 568 NHS ester, a bright, orange-fluorescent amine-reactive dye, is a widely utilized tool in biological research and drug development for the fluorescent labeling of proteins, antibodies, and other biomolecules. Its utility in applications such as fluorescence microscopy, flow cytometry, and Western blotting hinges on its solubility and reactivity in aqueous and organic solvents. This technical guide provides an in-depth overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and water, complete with experimental protocols and relevant workflow diagrams to aid researchers in its effective application.

Core Concepts: Solubility of NHS Esters

N-hydroxysuccinimide (NHS) esters are popular amine-reactive functional groups used for bioconjugation. The solubility of an NHS ester is governed by the overall chemical structure of the molecule it is attached to. While the NHS ester group itself has some polarity, the properties of the fluorophore to which it is attached play a dominant role. Non-sulfonated cyanine (B1664457) dyes, like AF 568, tend to have lower solubility in aqueous solutions compared to their sulfonated counterparts. For practical applications, especially in bioconjugation, it is common to first dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO before introducing it to an aqueous reaction environment containing the biomolecule to be labeled.

Quantitative Solubility Data

While product data sheets from various suppliers consistently state that this compound is soluble in DMSO and water, specific quantitative solubility values (e.g., in mg/mL or mM) are not widely published.[1][2][3][4][5] The common practice in laboratory settings is to prepare a high-concentration stock solution in anhydrous DMSO, typically around 10 mM, which is then added in small volumes to the aqueous protein solution to initiate the labeling reaction.[6][][8] This approach minimizes the concentration of the organic solvent in the final reaction mixture, which is crucial for maintaining the native conformation and function of proteins.[1]

For practical purposes, the following table summarizes the qualitative solubility and typical working concentrations.

| Solvent | Qualitative Solubility Description | Typical Stock Solution Concentration |

| Dimethyl Sulfoxide (DMSO) | Soluble[5] | 10 mM[6][] |

| Water | Soluble[3][4][5] | Not typically used for stock solutions |

| Dimethylformamide (DMF) | Soluble[2] | An alternative to DMSO |

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol provides a general method for determining the solubility of a fluorescent dye like this compound in a given solvent. This method is adapted from general chemical solubility testing procedures.[9][10]

Materials:

-

This compound

-

Anhydrous DMSO

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer

-

Glass vials

Procedure:

-

Preparation of Solvent: Dispense a precise volume (e.g., 1 mL) of the chosen solvent (anhydrous DMSO or deionized water) into a series of clear glass vials.

-

Serial Addition of Solute:

-

Start by adding a small, accurately weighed amount of this compound (e.g., 1 mg) to the first vial.

-

Vortex the vial vigorously for 2-5 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles. Hold the vial against a light source to check for clarity.

-

-

Incremental Addition: If the initial amount dissolves completely, continue to add small, known increments of the dye to the same vial, vortexing thoroughly after each addition.

-

Reaching Saturation: The point of saturation is reached when a small amount of the added dye no longer dissolves, and the solution appears cloudy or contains visible precipitate even after prolonged vortexing.

-

Equilibration and Confirmation:

-

Allow the saturated solution to equilibrate by letting it stand at room temperature for a defined period (e.g., 1 hour), protected from light.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

-

-

Quantification (Optional):

-

Carefully remove a known volume of the clear supernatant.

-

Dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of a spectrophotometer.

-

Measure the absorbance at the maximum absorption wavelength for AF 568 (approximately 578 nm).

-

Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of AF 568 (approximately 88,000 cm⁻¹M⁻¹), c is the concentration, and l is the path length of the cuvette.

-

-

Data Reporting: Express the solubility as the maximum concentration (e.g., in mg/mL or mM) at which the dye remains in solution at a specified temperature.

Protocol for Antibody Labeling with this compound

This protocol outlines a standard procedure for conjugating this compound to an antibody.[6][11][12][13]

Materials:

-

Antibody to be labeled (in an amine-free buffer)

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.

-

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to create a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the antibody solution while gently vortexing. A typical starting point is a 10:1 molar ratio of dye to antibody.

-

Ensure the final volume of DMSO does not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization of the Conjugate:

-

Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~578 nm.

-

Mandatory Visualizations

Experimental Workflow for Antibody Conjugation

Caption: A streamlined workflow for the conjugation of this compound to an antibody.

Representative Signaling Pathway Visualization

The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common cellular process studied using fluorescence microscopy with labeled antibodies.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Invitrogen™ Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 4. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. benchchem.com [benchchem.com]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. genecopoeia.com [genecopoeia.com]

- 12. furthlab.xyz [furthlab.xyz]

- 13. biotium.com [biotium.com]

- 14. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Quantum Yield of Alexa Fluor 568

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescence quantum yield of Alexa Fluor 568 (AF 568), a widely used fluorescent dye in biological research and drug development. It details the photophysical properties of AF 568, the experimental determination of its quantum yield, and the factors that can influence this critical parameter.

Core Photophysical Properties of Alexa Fluor 568

Alexa Fluor 568 is a bright, red-orange fluorescent dye known for its high fluorescence quantum yield and photostability.[1][2][3] These properties make it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and super-resolution microscopy techniques like dSTORM.[4] The key photophysical characteristics of Alexa Fluor 568 are summarized in the table below.

| Property | Value | Reference |

| Quantum Yield (Φ) | 0.69 | [5] |

| Excitation Maximum (λex) | 578 nm | [1] |

| Emission Maximum (λem) | 603 nm | [1] |

| Molar Extinction Coefficient (ε) | 88,000 cm-1M-1 | |

| Fluorescence Lifetime (τ) | 3.6 ns | [5] |

Note: The quantum yield of 0.69 was determined for the free succinimidyl ester derivative of Alexa Fluor 568 in an aqueous solution (50 mM potassium phosphate, 150 mM NaCl, pH 7.2) at 22°C, relative to fluorescein (B123965) in 0.01 M NaOH (Φ = 0.92).[5]

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a fluorophore is a measure of the efficiency of photon emission after photon absorption. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The most common and reliable method for determining the fluorescence quantum yield of a dye like Alexa Fluor 568 is the comparative method.[6][7] This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle of the Comparative Method

The relative quantum yield (ΦX) of an unknown sample (X) is calculated by comparing its integrated fluorescence intensity to that of a standard (ST) with a known quantum yield (ΦST) using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

To minimize errors, a series of solutions with different concentrations are prepared for both the sample and the standard, and the integrated fluorescence intensity is plotted against absorbance. The slope of this plot is then used in the calculation.[6][7]

Detailed Experimental Protocol

This protocol outlines the steps for determining the relative fluorescence quantum yield of Alexa Fluor 568 using a reference standard.

Materials and Equipment:

-

Alexa Fluor 568 dye

-

Quantum yield standard (e.g., Rhodamine 101 in ethanol (B145695), Φ ≈ 1.0)

-

Appropriate solvent (e.g., phosphate-buffered saline (PBS) for AF 568, ethanol for Rhodamine 101)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the quantum yield standard (e.g., Rhodamine 101 in ethanol).

-

Prepare a stock solution of Alexa Fluor 568 in the desired solvent (e.g., PBS).

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample. It is crucial to keep the absorbance of these solutions below 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the standard and the sample absorb light.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each dilution of the standard and the sample.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.

-

For both the standard and the sample, plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis).

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Quantum Yield Calculation:

-

Use the calculated gradients and the known quantum yield of the standard in the equation provided above to calculate the quantum yield of Alexa Fluor 568.

-

Experimental Workflow

Caption: Experimental workflow for determining the relative quantum yield.

Data Analysis Workflow

Caption: Workflow for data analysis in quantum yield determination.

Factors Influencing the Quantum Yield of Alexa Fluor 568

The fluorescence quantum yield of Alexa Fluor 568 is not an immutable constant and can be influenced by several environmental factors. Understanding these factors is critical for accurate and reproducible fluorescence measurements.

| Factor | Influence on Quantum Yield | Notes |

| Solvent Polarity | The quantum yield of many fluorophores, including those in the rhodamine family to which Alexa Fluor dyes are related, can be sensitive to solvent polarity. Generally, an increase in solvent polarity can lead to a decrease in quantum yield due to enhanced non-radiative decay pathways. | While specific data for AF 568 across a wide range of solvents is not readily available in the provided search results, this is a general trend for similar dyes. |

| Temperature | An increase in temperature typically leads to a decrease in fluorescence intensity and quantum yield. This is due to an increased probability of non-radiative decay processes, such as internal conversion and intersystem crossing, at higher temperatures.[4] A study on various fluorescent dyes, including those similar to AF 568, has shown that lower temperatures can lead to prolonged fluorescence lifetimes and increased fluorescence intensity.[8] | For precise measurements, it is important to control the temperature of the sample. |

| pH | Alexa Fluor 568 is reported to be relatively pH-insensitive over a wide range, which is a significant advantage for biological applications where pH can vary. | |

| Photostability | Alexa Fluor 568 exhibits greater photostability compared to many other fluorescent dyes, such as fluorescein isothiocyanate (FITC).[1][2][3] This means it is less susceptible to photobleaching, the irreversible destruction of the fluorophore by light. | While photobleaching does not directly alter the intrinsic quantum yield of the remaining unbleached molecules, it reduces the overall fluorescence signal over time, which can affect the accuracy of measurements if not accounted for. |

| Conjugation | When conjugated to biomolecules such as antibodies, the quantum yield of a dye can be altered. The local environment of the dye molecule, including its proximity to other amino acid residues, can influence its photophysical properties. | It is important to characterize the quantum yield of the dye-conjugate if precise quantitative measurements are required. |

Conclusion

Alexa Fluor 568 is a high-performance fluorescent dye with a quantum yield of 0.69 in aqueous buffer. Its brightness and photostability make it a valuable tool for a wide range of applications in research and drug development. Accurate determination of its quantum yield is crucial for quantitative fluorescence studies and is typically achieved using the comparative method with a known standard. Researchers should be mindful of environmental factors, particularly solvent and temperature, that can influence the fluorescence quantum yield and take appropriate measures to control these variables for reliable and reproducible results.

References

- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Effects of temperature on calcium-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

AF 568 NHS Ester: A Technical Guide to Photostability and Brightness

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties of AF 568 NHS ester, a widely used fluorescent dye. Focusing on its core attributes of photostability and brightness, this document offers quantitative data, comparative analysis against other common fluorophores, and detailed experimental protocols to assist researchers in making informed decisions for their imaging and detection applications.

Core Photophysical Properties

AF 568, structurally identical to Alexa Fluor® 568, is a bright, orange-red fluorescent dye known for its high performance in imaging and flow cytometry.[1][2] Its N-hydroxysuccinimidyl (NHS) ester derivative is the most common configuration for covalently labeling primary amines on proteins, antibodies, and amine-modified oligonucleotides.[1][3] Key characteristics include excellent water solubility and a remarkable insensitivity to pH across a wide range (pH 4 to 10).[1][3]

Brightness

The brightness of a fluorophore is a critical parameter for sensitive detection and is determined by its molar extinction coefficient (ε) and fluorescence quantum yield (Φ).

-

Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. AF 568 has a high molar extinction coefficient, reported to be between 88,000 and 91,000 cm⁻¹M⁻¹ .[1][2][4][5][6]

-

Fluorescence Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. AF 568 exhibits a high quantum yield of approximately 0.69 .[6][7]

The combination of a high molar extinction coefficient and a high quantum yield makes AF 568 conjugates exceptionally bright, enabling the detection of low-abundance targets.

Photostability

Photostability, or the resistance to photobleaching (light-induced, irreversible photodegradation), is paramount for applications requiring prolonged or intense illumination, such as time-lapse imaging and super-resolution microscopy. AF 568 is consistently reported to have greater photostability than traditional dyes like fluorescein (B123965) isothiocyanate (FITC).[8][9][10] In one comparative study, after 80 seconds of continuous illumination, AF 568 conjugates showed a fluorescence intensity decrease of approximately 15%, whereas FITC conjugates decreased by over 20%.[11][12] This superior stability allows for longer image acquisition times and more robust quantitative analysis.

Quantitative and Comparative Data

For researchers to select the optimal fluorophore, a direct comparison of photophysical properties is essential. The tables below summarize the key quantitative data for this compound and other commonly used fluorescent dyes.

Table 1: Photophysical Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 578 nm | [1][4][5] |

| Emission Maximum (λem) | 603 nm | [1][4][5] |

| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [1][2][4] |

| Fluorescence Quantum Yield (Φ) | 0.69 | [6][7] |

| pH Sensitivity | Insensitive from pH 4-10 | [1][3] |

Table 2: Comparative Data of Common Amine-Reactive Dyes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |

| AF 568 | 578 | 603 | 88,000 | 0.69 | High [2][8] |

| FITC | 495 | 525 | 75,000 | 0.92 | Low[8][13] |

| Rhodamine Red-X | 573 | 591 | >100,000 | 0.85 - 0.92 | High[14] |

| Cy3 | ~550 | ~570 | 150,000 | ~0.15 - 0.30 | Moderate[15][16][17] |

| Cy5 | ~650 | ~670 | 250,000 | ~0.20 - 0.27 | Moderate to High[17][18][19] |

Experimental Protocols & Methodologies

The following sections provide detailed protocols for the conjugation of this compound to proteins and for the characterization of its photophysical properties.

Protocol for Protein Labeling with this compound

This protocol describes a typical method for conjugating this compound to a protein, such as an IgG antibody. The reaction targets primary amines (e.g., on lysine (B10760008) residues) to form a stable amide bond.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS).

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5.

-

Purification column (e.g., Sephadex G-25 size-exclusion column).

-

Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

-

Prepare Protein Solution: Adjust the protein concentration to 2-5 mg/mL in PBS. For optimal reactivity, adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate.[1][]

-

Prepare Dye Stock Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the dye in a minimal amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[21][22]

-

Conjugation Reaction: While gently stirring, add the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.[1] The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[1][23]

-

Purification: Remove unreacted, free dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.[24] Collect the fractions containing the labeled protein, which will elute first.

-

Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~578 nm (for AF 568).

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.[24]

Protocol for Measuring Photostability

This protocol outlines a general procedure for quantifying and comparing the photobleaching rate of fluorescently labeled proteins.

Objective: To measure the rate of fluorescence decay of a labeled protein under continuous, high-intensity illumination.

Materials:

-

Fluorescently labeled protein solution (from Protocol 3.1).

-

Microscope slides and coverslips.

-

Fluorescence microscope with a stable light source (e.g., laser or stabilized arc lamp), appropriate filter sets for AF 568, and a sensitive camera.

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the labeled protein in PBS. Mount a small volume onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

-

Microscope Setup:

-

Select the appropriate filter set for AF 568 (Excitation: ~560-580 nm, Emission: >600 nm).

-

Set the illumination intensity to a constant, high level that provides a good signal-to-noise ratio. Crucially, this intensity must be kept identical across all comparative experiments. [25]

-

Define a Region of Interest (ROI) for imaging.

-

-

Image Acquisition: Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be chosen to adequately capture the decay curve.

-

Data Analysis:

-

For each image in the time series, measure the mean fluorescence intensity within the ROI.

-

Subtract the mean background fluorescence from a region without any sample.

-

Normalize the intensity at each time point (It) to the initial intensity (I0).

-

Plot the normalized intensity (It / I0) as a function of time.

-

Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[25]

-

Conclusion

This compound stands out as a high-performance fluorescent probe for labeling biomolecules. Its combination of high brightness, superior photostability compared to traditional dyes like FITC, and robust performance across a range of pH values makes it an excellent choice for demanding fluorescence-based applications.[3][8] For researchers engaged in quantitative imaging, live-cell analysis, and other studies requiring stable and bright signals, AF 568 provides a reliable and powerful tool. The experimental protocols provided herein offer a foundation for the successful application and characterization of this versatile fluorophore.

References

- 1. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]

- 4. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]

- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]

- 14. Buy rhodamine red-X (EVT-1596454) [evitachem.com]

- 15. arxiv.org [arxiv.org]

- 16. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 17. luminwaves.com [luminwaves.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. nbinno.com [nbinno.com]

- 21. broadpharm.com [broadpharm.com]

- 22. NHS ester protocol for labeling proteins [abberior.rocks]

- 23. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 24. biotium.com [biotium.com]

- 25. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

The Critical Role of pH in the Application of AF 568 NHS Ester: A Technical Guide

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Alexa Fluor™ 568 (AF 568) N-hydroxysuccinimidyl (NHS) ester is a widely utilized fluorescent dye for conjugating to primary amines on proteins and other biomolecules. However, the success of this conjugation hinges on a critical parameter: pH. This technical guide delves into the core principles of AF 568 NHS ester's pH sensitivity, providing quantitative data, detailed experimental protocols, and visual workflows to ensure optimal and reproducible labeling outcomes.

The conjugation of this compound to a primary amine is a nucleophilic acyl substitution reaction. The efficiency of this reaction is governed by a delicate balance between the reactivity of the target amine and the stability of the NHS ester, both of which are highly pH-dependent.

The pH-Dependence of the Labeling Reaction

The optimal pH range for labeling proteins with this compound is between 8.3 and 8.5.[1] This is a consequence of two competing factors: the nucleophilicity of the primary amines and the hydrolysis of the NHS ester.

-

At acidic to neutral pH (below ~7.5): Primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues, are predominantly protonated (R-NH3+). This protonation renders them non-nucleophilic and thus unreactive towards the NHS ester.

-

At the optimal pH (8.3-8.5): A sufficient fraction of the primary amines are deprotonated (R-NH2) and act as strong nucleophiles, readily attacking the carbonyl carbon of the NHS ester to form a stable amide bond.

-

At alkaline pH (above ~8.5): While the concentration of deprotonated amines is high, the NHS ester itself becomes increasingly susceptible to hydrolysis. Hydroxide ions in the solution compete with the primary amines, attacking the ester and cleaving it into a non-reactive carboxylic acid. This hydrolysis reaction reduces the amount of active dye available for conjugation, thereby lowering the labeling efficiency.[1]

Quantitative Insights into NHS Ester Stability

| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

Table 1: General hydrolysis half-life of N-hydroxysuccinimidyl (NHS) esters at different pH values and temperatures. This data illustrates the increased rate of hydrolysis at a more alkaline pH.

It is important to note that while the labeling reaction is highly pH-sensitive, the fluorescence of the conjugated Alexa Fluor™ 568 dye is stable and pH-insensitive across a broad range of pH 4 to 10.[2][3][4][5][6][7]

Experimental Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

1 M Sodium bicarbonate (NaHCO3), pH 8.3-8.5

-

Purification column (e.g., gel filtration column)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of at least 2 mg/mL for optimal results.[2][6]

-

The protein buffer should be free of primary amines (e.g., Tris) or ammonia, as these will compete with the labeling reaction. If necessary, dialyze the protein against a suitable buffer like phosphate-buffered saline (PBS).

-

-

Reaction Buffer Preparation:

-

Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to the optimal range of 8.3-8.5.[8]

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Add the dissolved this compound to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized depending on the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[2][6]

-

-

Quenching the Reaction (Optional):

-